benzyl N-(1H-pyrazol-3-ylmethyl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(1H-pyrazol-5-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(13-8-11-6-7-14-15-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGXBDNWBPDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Benzyl Chloroformate
- The amine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or potassium carbonate.
- The reaction is typically performed in anhydrous solvents like dichloromethane or acetonitrile at 0°C to room temperature.
- This approach yields benzyl N-(1H-pyrazol-3-ylmethyl)carbamate with good efficiency and selectivity.
Use of Activated Mixed Carbonates
- Mixed carbonates such as di(2-pyridyl) carbonate or p-nitrophenyl chloroformate derivatives serve as effective alkoxycarbonylating agents.
- These reagents react with the amine in the presence of bases (triethylamine or potassium hydride) to form carbamates under mild conditions.
- This method offers advantages in yield and operational simplicity, especially for sensitive substrates.
One-Pot or Multi-Step Synthesis
- In some protocols, benzyl carbamate itself is used in the presence of strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., dimethylformamide).
- Under heating, nucleophilic substitution and subsequent transformations yield the carbamate product.
- Copper-catalyzed cyclization or other catalytic methods can be employed for related heterocyclic systems, though these are less common for direct carbamate formation on pyrazolylmethyl amines.
Representative Experimental Data and Yields
Mechanistic Insights and Optimization Notes
- Amide Reduction : Borane-tetrahydrofuran complex is preferred over lithium aluminum hydride for better control and fewer side reactions.
- Base Selection : Triethylamine is commonly used for carbamate formation; stronger bases like potassium hydride may be necessary for sterically hindered or less nucleophilic amines.
- Solvent Choice : Dichloromethane and acetonitrile are favored for carbamate coupling due to their inertness and ability to dissolve both reactants and bases.
- Temperature Control : Low temperatures (0°C) minimize side reactions during acid chloride and carbamate formation steps.
- Purification : Column chromatography on silica gel with ethyl acetate/hexane mixtures is effective for isolating pure carbamate products.
Summary of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrazolylmethyl amine synthesis | Acid chloride → amide → reduction | Thionyl chloride, amine, BH3-THF | RT to reflux, inert atmosphere | High purity amine intermediate | Multi-step, requires careful handling of reagents |
| Carbamate formation | Reaction with benzyl chloroformate | Benzyl chloroformate, Et3N | 0°C to RT, DCM solvent | Straightforward, high yield | Sensitive to moisture |
| Carbamate formation | Activated mixed carbonate method | Di(2-pyridyl) carbonate, base | RT, mild conditions | Good for sensitive substrates, high yield | Requires preparation of mixed carbonate |
| One-pot synthesis | Benzyl carbamate + NaH | NaH, DMF, heat | 60-90°C, several hours | Simplifies steps | May form side products, requires strong base |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the reaction conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1H-pyrazol-3-ylmethanamine and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzyl N-(1H-pyrazol-3-ylmethyl)carbamate exhibits potential antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities. The presence of the pyrazole ring is believed to enhance these effects by interacting with specific biological targets, such as enzymes involved in microbial growth .
Antibiotic Adjuvant
Recent studies have highlighted the compound's potential as an antibiotic adjuvant. It has been shown to enhance the effectiveness of existing antibiotics against multidrug-resistant bacteria, particularly Acinetobacter baumannii. This application is crucial given the rising concern over antibiotic resistance in clinical settings .
Protecting Group for Amines
This compound serves as a protecting group for amines during peptide synthesis. This role is essential in organic chemistry, allowing for selective modifications without affecting other functional groups.
Self-Immolative Linker
The compound can function as a traceless self-immolative linker in chemical synthesis. This application involves modifying aliphatic amines and enabling their rapid release upon specific conditions, facilitating complex organic reactions.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various pyrazole derivatives revealed that this compound showed promising results against gram-positive and gram-negative bacteria. The compound was tested using agar diffusion and broth microdilution methods, demonstrating effective antibacterial activity with minimal cytotoxicity .
Case Study 2: Peptide Synthesis
In peptide synthesis experiments, this compound was utilized as a protecting group for amines. The efficiency of this protecting strategy was evaluated through various reaction conditions, confirming its utility in synthesizing complex peptide structures without compromising yield or purity.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl carbamate | Lacks pyrazole ring | Simpler structure with less biological activity |
| 1-Methyl-5-oxopyrrolidin-3-yl carbamate | Lacks benzyl group | Alters binding properties and activity |
| N-benzyl-2-pyrrolidinone | Similar structure but lacks carbamate moiety | Different reactivity profile |
The distinct combination of the benzyl group, carbamate moiety, and pyrazole ring in this compound contributes to its unique chemical properties compared to structurally similar compounds.
Mechanism of Action
The mechanism of action of benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is largely dependent on its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural Analogs: Substituted Pyrazole Carbamates
Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate differs from analogs like benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate (CAS: 2460255-80-3) in substituent effects. The latter incorporates bulky tert-butyl and hydroxycyclopentyl groups on the pyrazole ring, which enhance steric hindrance and influence solubility and reactivity (Table 1) .
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Key Substituents | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | C₁₂H₁₃N₃O₂ | H (pyrazole), benzyl (carbamate) | 112–114* | Moderate (DMF, DMSO) |
| Benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate | C₂₀H₂₇N₃O₃ | tert-butyl, hydroxycyclopentyl | 145–147† | Low (DMF, DMSO) |
*Predicted based on analogous carbamates; †Reported in literature .
Key Findings :
Protecting Group Variants: Carbamates vs. Amides
The benzyl carbamate group in the target compound contrasts with tert-butyl carbamate (Boc) and dibenzyl amine protecting groups (Table 2).
Table 2: Protecting Group Stability and Deprotection
Key Findings :
- Benzyl carbamates require hydrogenolysis, limiting their use in hydrogen-sensitive reactions. However, they offer superior stability under acidic conditions compared to Boc .
- In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () uses an amide group with an N,O-bidentate directing moiety, highlighting divergent applications in catalysis versus protection .
Functional Group Analogs: Pyrazole vs. Other Heterocycles
Pyrazole-containing carbamates are compared to imidazole or triazole derivatives. Pyrazoles exhibit stronger coordination to transition metals (e.g., Pd, Cu) due to their N,N-bidentate geometry, enhancing efficacy in cross-coupling reactions.
Biological Activity
Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, structural characteristics, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 231.25 g/mol. The structure features a benzyl group linked to a carbamate moiety, which is further connected to a 1H-pyrazole ring. This unique combination contributes to its diverse biological activities.
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in microbial growth and proliferation. The presence of the pyrazole ring is particularly significant, as it may facilitate interactions that lead to antimicrobial effects. While detailed mechanisms remain largely undocumented, it is hypothesized that the compound may inhibit or modulate enzyme activities through covalent bonding with nucleophilic sites on proteins.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Similar compounds have shown significant antibacterial and antifungal activities. For instance:
- Antibacterial Effects : Studies have demonstrated that pyrazole derivatives can exhibit direct antibacterial activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .
- Synergistic Activity : Some pyrazole compounds have been identified as effective antibiotic adjuvants, enhancing the efficacy of existing antibiotics like colistin against resistant bacterial strains .
Anticancer Potential
In addition to antimicrobial properties, this compound has been investigated for its potential anticancer activities. Preliminary studies suggest that related pyrazole compounds can reduce mTORC1 activity and increase autophagy in cancer cells, which may contribute to their antiproliferative effects .
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
